Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-
Description
Contextualization within Benzamide (B126) and Acetamide (B32628) Derivatives in Medicinal Chemistry
Benzamide and acetamide derivatives are prominent pharmacophores found in a wide array of biologically active molecules and approved drugs. walshmedicalmedia.comnih.gov The versatility of the amide bond, its ability to participate in hydrogen bonding, and the relative ease of synthesis make these scaffolds attractive starting points for medicinal chemists. archivepp.comresearchgate.net
Benzamide Derivatives: This class of compounds is known for a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comontosight.aiontosight.ai The specific substitutions on the benzamide core can significantly influence the compound's biological profile. ontosight.ai For instance, some substituted benzamides act as antipsychotics (e.g., amisulpride, sulpiride), while others function as antiemetics (e.g., metoclopramide) or antidepressants (e.g., moclobemide). researchgate.net More recently, benzamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), showing promise in cancer therapy. acs.org
Acetamide Derivatives: Similarly, the acetamide functional group is a key feature in numerous therapeutic agents. nih.govontosight.ai Perhaps the most well-known example is paracetamol (acetaminophen), a widely used analgesic and antipyretic. nih.gov The acetamide moiety is found in compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govpatsnap.com Researchers have extensively modified the acetamide scaffold to develop new therapeutic agents, such as selective COX-II inhibitors for inflammation and pain. archivepp.comarchivepp.com The ability of the acetamide group to interact with biological targets through hydrogen bonding is a key aspect of its pharmacological importance. archivepp.compatsnap.com
The compound N-[4-(4-methoxybenzoyl)phenyl]acetamide can be viewed as a molecular hybrid, integrating the structural features of both an N-phenylacetamide and a benzophenone (B1666685) (a diaryl ketone, with one aryl group being part of the benzamide system). This combination offers a unique three-dimensional structure and electronic properties for potential interactions with biological targets.
Rationale for Academic Investigation of N-[4-(4-methoxybenzoyl)phenyl]acetamide Scaffold
The academic interest in the N-[4-(4-methoxybenzoyl)phenyl]acetamide scaffold stems from the established biological significance of its constituent parts and the potential for synergistic or novel activities arising from their combination. The rationale for its investigation can be broken down into several key points:
Anticipated Biological Activity: Given that both acetamide and benzamide derivatives exhibit anti-inflammatory and analgesic properties, it is hypothesized that the N-[4-(4-methoxybenzoyl)phenyl]acetamide structure could also possess these activities. nih.govgoogle.com The scaffold combines the N-phenylacetamide core, present in analgesics, with a benzoyl moiety, a feature found in various biologically active compounds.
Potential as an Intermediate: This compound serves as a valuable intermediate for the synthesis of more complex molecules. The acetamide and methoxybenzoyl groups can be chemically modified, allowing for the creation of a library of related compounds for screening against various biological targets.
Exploration of Structure-Activity Relationships (SAR): The study of this scaffold and its analogs allows researchers to probe the structure-activity relationships of N-arylacetamides and benzophenones. nih.govnih.govdrugdesign.org By systematically altering different parts of the molecule—for example, by changing the substituent on the benzoyl ring or modifying the acetamide group—researchers can determine which structural features are crucial for a specific biological effect. This is a fundamental practice in medicinal chemistry for optimizing lead compounds.
Novelty and Patentability: The creation of hybrid molecules like N-[4-(4-methoxybenzoyl)phenyl]acetamide offers a pathway to novel chemical entities that may have unique biological profiles and could be candidates for intellectual property protection.
While specific research dedicated solely to N-[4-(4-methoxybenzoyl)phenyl]acetamide is not extensively documented in publicly available literature, studies on closely related structures provide a strong basis for its investigation. For instance, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their antifungal and antibacterial activities. researchgate.netchemjournal.kzchemjournal.kz These studies demonstrate the biological potential of this chemical neighborhood.
To illustrate the type of data generated in such investigations, the following tables show research findings for related benzamide and N-phenylacetamide derivatives.
Table 1: Histone Deacetylase (HDAC) Inhibitory Activity of Selected Benzamide Derivatives This table presents data for compounds related to the benzamide moiety to showcase a relevant biological activity.
| Compound | Structure | IC50 (µM) |
|---|---|---|
| MS-275 | N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | 4.8 |
| 4a | 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzanilide | >100 |
| 4b | N-(3-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | >100 |
| 4c | N-(4-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | >100 |
Data sourced from a study on newly synthesized benzamide derivatives as HDAC inhibitors. acs.org
Table 2: Antibacterial Activity of a Thiazole-Containing N-phenylacetamide Derivative This table presents data for a complex N-phenylacetamide derivative to illustrate a different spectrum of biological activity.
| Compound | Target Bacteria | EC50 (µM) |
|---|---|---|
| A₁ (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 |
| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 |
Data sourced from a study on the synthesis and antibacterial evaluation of N-phenylacetamide derivatives. nih.gov
Historical Perspective on Related Chemical Entities and Their Biological Activities
The investigation of the N-[4-(4-methoxybenzoyl)phenyl]acetamide scaffold does not occur in a vacuum but is built upon a long history of drug discovery in the areas of acetamides and benzamides.
The history of acetamide-containing drugs is famously highlighted by the discovery of acetanilide (B955) in the late 19th century as an antipyretic, which was later largely replaced by its less toxic metabolite, paracetamol (N-(4-hydroxyphenyl)acetamide). This lineage underscores the long-standing therapeutic importance of N-arylacetamides.
The development of benzamide-based drugs has also been impactful. In psychiatry, the introduction of substituted benzamides like sulpiride (B1682569) in the mid-20th century provided a new class of antipsychotic agents. Their mechanism of action, primarily as dopamine (B1211576) D2 receptor antagonists, differentiated them from earlier antipsychotics. This success spurred further research into benzamide derivatives for a variety of central nervous system and gastrointestinal disorders. walshmedicalmedia.com
The strategic combination of well-understood pharmacophores is a modern iteration of historical drug discovery principles. By linking an acetamide moiety to a benzoylphenyl structure, researchers are applying a rational design approach that leverages decades of accumulated knowledge on how these individual components can interact with biological systems. The exploration of N-[4-(4-methoxybenzoyl)phenyl]acetamide and its derivatives is a continuation of this legacy, aiming to uncover new therapeutic potential from established chemical foundations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-methoxybenzoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-14-7-3-12(4-8-14)16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLHYOMJRCYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542305 | |
| Record name | N-[4-(4-Methoxybenzoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97732-63-3 | |
| Record name | N-[4-(4-Methoxybenzoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 4 Methoxybenzoyl Phenyl Acetamide and Its Analogs
Retrosynthetic Analysis and Key Precursors for N-[4-(4-methoxybenzoyl)phenyl]acetamide
A retrosynthetic analysis of the target molecule, N-[4-(4-methoxybenzoyl)phenyl]acetamide, reveals several plausible disconnection points, leading to readily available starting materials. The two primary disconnections are at the amide bond and the carbonyl bridge of the benzophenone (B1666685) moiety.
Disconnection of the Amide Bond:
Cleavage of the C-N amide bond suggests 4-amino-4'-methoxybenzophenone and an acetylating agent (such as acetic anhydride (B1165640) or acetyl chloride) as the immediate precursors. This is a common and often straightforward approach to N-aryl amides.
Disconnection of the Carbonyl-Aryl Bond (Friedel-Crafts Approach):
Alternatively, disconnection at one of the C-C bonds adjacent to the carbonyl group points towards a Friedel-Crafts acylation reaction. This strategy involves the reaction of an activated acyl chloride, such as 4-acetamidobenzoyl chloride, with anisole (B1667542) in the presence of a Lewis acid catalyst. Another possibility within this approach is the acylation of acetanilide (B955) with 4-methoxybenzoyl chloride.
These retrosynthetic pathways identify the following key precursors for the synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide:
4-Amino-4'-methoxybenzophenone
Acetic anhydride or Acetyl chloride
Anisole
4-Acetamidobenzoyl chloride
Acetanilide
4-Methoxybenzoyl chloride
Conventional Synthetic Routes to N-[4-(4-methoxybenzoyl)phenyl]acetamide
Based on the retrosynthetic analysis, several conventional synthetic methods can be employed to construct N-[4-(4-methoxybenzoyl)phenyl]acetamide.
Amidation Reactions
The most direct method for the synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide is the N-acylation of 4-amino-4'-methoxybenzophenone. This transformation is typically achieved by reacting the amino group with an acetylating agent.
Acetylation with Acetic Anhydride:
A common procedure involves the reaction of 4-amino-4'-methoxybenzophenone with acetic anhydride. The reaction can be carried out in a suitable solvent, such as glacial acetic acid, and may be heated to ensure complete conversion. In some cases, a catalyst like a catalytic amount of a strong acid can be used to accelerate the reaction. For instance, the acetylation of similar anilines is often performed by refluxing the amine with acetic anhydride in acetic acid.
Acetylation with Acetyl Chloride:
Alternatively, acetyl chloride can be used as the acylating agent. This reaction is generally faster and more exothermic than with acetic anhydride. It is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used for this purpose. The reaction of acetyl chloride with substituted anilines is a well-established method for amide bond formation. nih.gov
A summary of typical conditions for amidation reactions is presented in the table below.
| Acetylating Agent | Solvent | Catalyst/Base | Temperature | Typical Yield |
| Acetic Anhydride | Glacial Acetic Acid | None or catalytic acid | Reflux | High |
| Acetyl Chloride | Dichloromethane | Triethylamine | 0 °C to room temp. | High |
Benzoylation Strategies
The formation of the benzophenone core is a key step in an alternative synthetic approach. Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.
In the context of synthesizing N-[4-(4-methoxybenzoyl)phenyl]acetamide, this can be achieved by reacting anisole with 4-acetamidobenzoyl chloride. The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide at low temperatures to control the reactivity and minimize side reactions. A significant challenge in Friedel-Crafts reactions is controlling the regioselectivity, although the methoxy (B1213986) group of anisole is a strong para-director, favoring the desired product.
The general reaction scheme for a Friedel-Crafts acylation to form a benzophenone derivative is as follows:
Anisole + 4-Acetamidobenzoyl Chloride --(AlCl₃)--> N-[4-(4-methoxybenzoyl)phenyl]acetamide + HCl
Key parameters for a successful Friedel-Crafts acylation are summarized in the following table.
| Reactants | Catalyst | Solvent | Temperature |
| Anisole, 4-Acetamidobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 °C to room temp. |
Palladium-Catalyzed Coupling Reactions
A plausible, though less common, approach could involve a Suzuki-Miyaura coupling. This would entail the reaction of a boronic acid derivative, such as 4-methoxybenzoylboronic acid, with N-(4-bromophenyl)acetamide in the presence of a palladium catalyst, a suitable ligand, and a base. The key advantage of this method is the mild reaction conditions and high functional group tolerance.
Another potential palladium-catalyzed route is the Buchwald-Hartwig amination. This could be used to form the amide bond by coupling 4-bromo-4'-methoxybenzophenone (B1269710) with acetamide (B32628). However, the direct amidation of aryl halides with primary amides can sometimes be challenging.
Advanced Synthetic Approaches for N-[4-(4-methoxybenzoyl)phenyl]acetamide
Recent advancements in catalysis have provided more efficient and environmentally benign methods for the formation of C-C and C-N bonds, which can be applied to the synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide and its analogs.
Catalytic Methods for C-C and C-N Bond Formation
Catalytic Amidation: Direct amidation of carboxylic acids with amines is an atom-economical alternative to the use of pre-activated carboxylic acid derivatives. Various catalysts, including those based on titanium, have been developed to facilitate this transformation. For example, TiF₄ has been shown to catalyze the direct amidation of carboxylic acids with amines. rsc.org This approach could potentially be applied to the reaction of 4-(4-methoxybenzoyl)benzoic acid with an ammonia (B1221849) equivalent or a protected amine, followed by acetylation.
Carbonylative Cross-Coupling Reactions: Palladium-catalyzed carbonylative coupling reactions offer a powerful method for the synthesis of ketones. For instance, a three-component reaction involving an aryl halide (e.g., 4-bromoacetanilide), carbon monoxide, and an arylboronic acid (e.g., 4-methoxyphenylboronic acid) could, in principle, construct the benzophenone core in a single step. These reactions often require specialized equipment to handle carbon monoxide gas but can be highly efficient.
The development of organocatalysis also presents new avenues for C-N bond formation, providing sustainable and metal-free alternatives for the synthesis of amines and amides. researchgate.netresearchgate.net While specific applications to the target molecule may not be widely reported, the principles of organocatalyzed amidation could be adapted for its synthesis.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful platform for the efficient production of amide libraries and can be adapted for the synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide. This methodology involves anchoring one of the reactants to a solid support, allowing for the use of excess reagents and simplified purification by simple filtration and washing.
A plausible solid-phase approach for the synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide would involve the immobilization of a suitable precursor to a resin. For instance, 4-aminobenzophenone (B72274) could be attached to a solid support, followed by N-acylation with acetic anhydride or acetyl chloride. Alternatively, an aniline (B41778) derivative immobilized on a resin could undergo acylation. The use of polymer-supported reagents, such as silica-supported dicyclohexylcarbodiimide (B1669883) (Si-DCC) or ethyl-dimethylaminopropyl carbodiimide (B86325) (Si-EDC), can facilitate the amide bond formation while simplifying the removal of by-products. silicycle.com These solid-phase reagents are advantageous as they minimize the generation of unwanted side products and allow for straightforward purification. silicycle.com
While specific literature detailing the solid-phase synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide is not abundant, the general principles of solid-phase amide synthesis are well-established and can be readily applied. rsc.orgresearchgate.net The choice of resin, linker, and cleavage strategy would be critical in optimizing the yield and purity of the final product.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry has emerged as a highly efficient and scalable method for chemical synthesis, offering advantages such as improved reaction control, enhanced safety, and the potential for automation. The synthesis of benzophenone derivatives, which form the core of N-[4-(4-methoxybenzoyl)phenyl]acetamide, has been successfully demonstrated using continuous flow microreactors.
One approach involves the reaction of an aryl Grignard reagent with an acyl chloride in a microreactor. This method allows for rapid mixing and precise temperature control, leading to high yields and efficiency. The use of a continuous flow system can also mitigate the safety concerns associated with traditional large-scale batch reactions. Furthermore, the reaction solvent can often be recycled, contributing to a more sustainable process.
For the synthesis of the benzophenone core of the target molecule, a continuous flow process could involve the Friedel-Crafts acylation of a suitable aromatic substrate. While specific flow chemistry applications for N-[4-(4-methoxybenzoyl)phenyl]acetamide are not extensively documented, the synthesis of related aromatic ketones in microreactors highlights the potential of this technology for its efficient and scalable production. chimia.chrsc.org
Green Chemistry Principles in N-[4-(4-methoxybenzoyl)phenyl]acetamide Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. In the context of N-[4-(4-methoxybenzoyl)phenyl]acetamide synthesis, several strategies can be employed to minimize waste, reduce energy consumption, and utilize less hazardous materials.
Catalytic and Greener Friedel-Crafts Acylation: The core benzophenone structure of the target molecule is typically formed via a Friedel-Crafts acylation. Traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive waste. Greener alternatives focus on the use of solid acid catalysts such as zeolites, sulfated zirconia, or metal oxides, which can be easily recovered and reused. researchgate.netrsc.org Methanesulfonic anhydride has also been reported as a metal- and halogen-free activating agent for Friedel-Crafts acylations, offering a more environmentally friendly approach. rsc.orgresearchgate.net
Sustainable Amide Bond Formation: The N-acylation step can also be made more sustainable. Enzymatic methods, for instance, using Candida antarctica lipase (B570770) B (CALB), offer a green and efficient route for direct amide synthesis from carboxylic acids and amines. nih.gov Electrochemical methods for N-acylation under aqueous conditions are also emerging as a sustainable alternative. rsc.org Furthermore, performing reactions under solvent-free conditions, often with microwave irradiation, can significantly reduce waste and reaction times. ymerdigital.com The use of water as a solvent for N-acylation reactions further enhances the green credentials of the synthesis. mdpi.com
| Green Chemistry Approach | Description | Key Advantages |
| Catalytic Friedel-Crafts Acylation | Use of solid acid catalysts (zeolites, sulfated zirconia) or metal-free reagents (methanesulfonic anhydride). researchgate.netrsc.orgrsc.orgresearchgate.net | Reduced waste, catalyst reusability, milder reaction conditions. |
| Enzymatic Amide Synthesis | Utilization of enzymes like Candida antarctica lipase B (CALB) for direct amidation. nih.gov | High selectivity, mild conditions, biodegradable catalyst. |
| Electrochemical N-acylation | Amide bond formation using electricity as a clean reagent in aqueous media. rsc.org | Avoids hazardous reagents, sustainable energy source. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often aided by microwave irradiation. ymerdigital.com | Reduced solvent waste, faster reaction rates, energy efficiency. |
| Aqueous Synthesis | Using water as a solvent for N-acylation reactions. mdpi.com | Environmentally benign, safe, and cost-effective. |
Optimization of Reaction Conditions and Yield for N-[4-(4-methoxybenzoyl)phenyl]acetamide Synthesis
Friedel-Crafts Acylation Optimization: In the synthesis of the 4-(4-methoxybenzoyl)acetanilide intermediate, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. For instance, in a typical Friedel-Crafts acylation, the molar ratio of the reactants and the Lewis acid catalyst significantly influences the reaction outcome. Using an excess of the aromatic substrate can sometimes improve yields. The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products.
N-acylation Optimization: For the subsequent N-acylation of the 4-aminobenzophenone intermediate, the choice of acetylating agent (e.g., acetic anhydride or acetyl chloride) and the base used to neutralize the acidic byproduct are important considerations. The reaction can be carried out in various aprotic solvents, and the temperature and reaction time should be carefully controlled to ensure complete conversion without degradation of the product. Microwave-assisted N-acylation has been shown to significantly reduce reaction times and improve yields in many cases. mdpi.com
A systematic study of these parameters, potentially using design of experiments (DoE), would be beneficial for achieving the optimal conditions for the synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide.
Stereoselective Synthesis of N-[4-(4-methoxybenzoyl)phenyl]acetamide Derivatives
The parent compound, N-[4-(4-methoxybenzoyl)phenyl]acetamide, is achiral, and therefore, its synthesis does not require stereoselective methods. However, the synthesis of chiral derivatives or analogs of this compound would necessitate the use of stereoselective techniques. As this section is only relevant if the compound or its analogs possess chirality, and the parent compound does not, a detailed discussion on stereoselective synthesis is not applicable here.
Isolation and Purification Techniques for N-[4-(4-methoxybenzoyl)phenyl]acetamide
The effective isolation and purification of N-[4-(4-methoxybenzoyl)phenyl]acetamide are essential to obtain a product of high purity. The choice of technique depends on the nature of the impurities present in the crude product.
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For acetanilide and its derivatives, ethanol (B145695) and ethanol-water mixtures are often used for recrystallization. gordon.eduresearchgate.net The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent. chem21labs.comcerritos.edu
Chromatography: If crystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or solvent mixture) is passed through the column. For N-phenylacetamide derivatives, column chromatography on silica gel with eluents such as petroleum ether and ethyl acetate (B1210297) has been reported to be effective. nih.gov
Washing and Extraction: After the synthesis, a preliminary purification step often involves washing the crude product with aqueous solutions to remove inorganic salts and water-soluble impurities. For instance, washing with a dilute solution of sodium carbonate can remove acidic impurities. orgsyn.org Liquid-liquid extraction can also be employed to separate the product from impurities based on their differential solubilities in two immiscible liquids.
The purity of the final product should be assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR).
Structure Activity Relationship Sar Studies of N 4 4 Methoxybenzoyl Phenyl Acetamide Derivatives
Design Principles for N-[4-(4-methoxybenzoyl)phenyl]acetamide Analog Libraries
The design of analog libraries for N-[4-(4-methoxybenzoyl)phenyl]acetamide derivatives is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the core scaffold. A common strategy involves a convergent synthesis approach where key fragments are prepared separately and then combined in the final steps.
For a scaffold like N-[4-(4-methoxybenzoyl)phenyl]acetamide, library design often begins with the synthesis of key intermediates. One such intermediate would be 4-amino-4'-methoxybenzophenone, which can be prepared through methods like the Friedel-Crafts acylation of anisole (B1667542) with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. This amino-intermediate serves as a versatile platform for introducing diversity.
The acetamide (B32628) portion is typically introduced by acylating the amino group. An analog library can be generated by using a variety of acylating agents (e.g., different acid chlorides or anhydrides) to explore the impact of modifying the acetyl group.
Further diversity is achieved by modifying the aromatic rings. The synthesis of analogs with substitutions on either the benzoyl or the phenylacetamide ring would require starting with appropriately substituted precursors. For instance, to modify the 4-methoxybenzoyl moiety, a range of substituted anisoles could be used in the initial Friedel-Crafts reaction. Similarly, to modify the phenyl ring adjacent to the acetamide, analogs of 4-nitroaniline (B120555) with desired substitutions would be the starting point.
In the design of libraries for related N-phenylacetamide derivatives, a common synthetic route starts with p-phenylenediamine, which involves protection of one aniline (B41778) group, followed by amide formation and subsequent deprotection to yield a 4-amino-N-phenylacetamide intermediate. nih.gov This intermediate can then be further functionalized to create a diverse library of compounds. nih.gov Such systematic and often parallel synthesis approaches enable the efficient generation of a multitude of analogs, which is essential for comprehensive SAR studies. researchgate.net
Impact of Aromatic Substituent Modifications on Biological Activity
The two phenyl rings of the N-[4-(4-methoxybenzoyl)phenyl]acetamide scaffold are primary targets for modification to tune biological activity and physicochemical properties.
The 4-methoxybenzoyl portion of the molecule plays a significant role in its interaction with biological targets. In studies of structurally related 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), which are potent anticancer agents, the methoxy (B1213986) group was found to be important for activity. nih.gov The design of these compounds often draws inspiration from natural products like combretastatin (B1194345) A-4, where a trimethoxyphenyl ring is essential for inhibiting tubulin function. researchgate.net
SAR studies on the SMART template revealed that modifications to this ring system significantly impact cytotoxicity. For instance, introducing polar and ionizable hydrophilic groups can improve poor aqueous solubility, a common issue with this class of compounds. nih.gov In a series of dual tyrosine kinase inhibitors, various 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) derivatives were designed and synthesized, highlighting the utility of the 4-methoxyphenyl moiety as a key pharmacophoric feature for interacting with EGFR and VEGFR-2. nih.gov
The following table summarizes the activity of SMART compounds with modifications on a different part of the scaffold, but illustrates the principle of how substitutions can be systematically evaluated.
| Compound | Substituent (R) on Aryl Ring | IC₅₀ (PC-3 cells, μM) | IC₅₀ (A375 cells, μM) |
|---|---|---|---|
| SMART-H | -H | 0.003 | 0.001 |
| SMART-F | -F | 0.002 | 0.001 |
| SMART-OH | -OH | 0.002 | 0.001 |
Data derived from studies on 4-substituted methoxybenzoyl-aryl-thiazoles, demonstrating the high potency associated with this general scaffold. nih.gov
The phenyl ring bearing the acetamide group offers another critical site for modification. The acetamido group (-NHCOCH₃) is a known ortho-, para-directing group for electrophilic aromatic substitution, although it is less activating than a simple amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl. vaia.comchegg.com This electronic property influences the reactivity of the ring and its interaction with biological targets.
In studies on a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the N-phenylacetamide ring were found to have a significant effect on antibacterial activity. nih.gov The findings indicated that electron-withdrawing groups at the 4-position of the benzene (B151609) ring generally increased bactericidal activity compared to electron-donating groups. nih.gov
For example, against the bacterium Xanthomonas oryzae pv. Oryzae (Xoo), a 4-fluoro substituent conferred greater potency than a 4-chloro substituent, which in turn was more potent than a 4-methyl substituent. nih.gov This suggests that both the position and the electronic properties of the substituent are key determinants of activity.
| Compound ID | Substituent (R) at 4-position | EC₅₀ against Xoo (µM) |
|---|---|---|
| A1 | -F | 156.7 |
| A4 | -Cl | 179.2 |
| A7 | -Br | 260.9 |
| A11 | -CH₃ | 512.1 |
Data from a study on N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives, illustrating the effect of substituents on the phenylacetamide ring on antibacterial activity. nih.gov
Role of Acetamide Linker Modifications on N-[4-(4-methoxybenzoyl)phenyl]acetamide Activity
The acetamide linker (-NH-C=O-) is not merely a spacer; it plays a crucial role in orienting the different parts of the molecule and can participate in key hydrogen bonding interactions with target proteins. Modifications to this linker can therefore have profound effects on biological activity.
In SAR studies of related scaffolds, the amide linker has been shown to be sensitive to change. For a series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, significant structural alterations to the core scaffold led to a loss of activity, indicating a "flat SAR" where the molecule's activity is highly dependent on the existing architecture. nih.gov This suggests that for certain targets, the specific geometry and hydrogen bonding capacity of the acetamide linker are finely tuned for optimal interaction.
Replacing the amide linker with other functionalities is a common strategy to probe its importance. For instance, replacing an amide (CONH) with a carbonyl (CO) linker in one series of thiazole-based compounds led to different chemical products and a loss of cytotoxicity, underscoring the importance of the amide group itself. nih.gov Potential modifications could include altering the alkyl group (e.g., propionamide (B166681) instead of acetamide), N-alkylation, or replacing the entire amide group with a bioisostere.
Stereochemical Influences on N-[4-(4-methoxybenzoyl)phenyl]acetamide Activity
The parent compound, N-[4-(4-methoxybenzoyl)phenyl]acetamide, is achiral. However, the introduction of substituents on the scaffold or modifications to the linkers can create chiral centers, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in biological activity, metabolism, and toxicity. nih.gov
While specific stereochemical studies on N-[4-(4-methoxybenzoyl)phenyl]acetamide derivatives are not extensively documented, the importance of stereochemistry can be inferred from related classes of compounds. For example, in a series of potent opioid analgesics based on N-phenylpropanamide structures, the individual stereoisomers displayed vastly different affinities for opioid receptors and pharmacological potencies. nih.gov One isomer was found to be one of the most potent opiates known, while another acted as a weak antagonist, demonstrating that the precise three-dimensional arrangement of atoms is critical for receptor interaction. nih.gov
Therefore, should any analog design of the N-[4-(4-methoxybenzoyl)phenyl]acetamide scaffold introduce chirality, the separation and individual biological evaluation of the enantiomers would be an essential step in the SAR investigation.
Bioisosteric Replacements within the N-[4-(4-methoxybenzoyl)phenyl]acetamide Scaffold
Several key functional groups within the N-[4-(4-methoxybenzoyl)phenyl]acetamide scaffold are amenable to bioisosteric replacement:
4-Methoxy Group: The methoxy group is a common target for bioisosteric replacement. It can be exchanged with other small, hydrogen-bond-accepting groups. Classical bioisosteres for a methoxy group include hydroxyl (-OH), amino (-NH₂), and fluorine (-F). cambridgemedchemconsulting.com Replacing the methoxy group with an alkyl group has been shown to sometimes reduce metabolic stability. cambridgemedchemconsulting.com
Benzophenone (B1666685) Ketone Linker: The central carbonyl group is a key structural feature. It could be replaced with other linking groups such as a sulfone (-SO₂-), an ether (-O-), or an alkene (-CH=CH-). These changes would significantly alter the geometry, polarity, and metabolic stability of the molecule.
Phenyl Rings: The phenyl rings can be replaced with various aromatic heterocycles like pyridine (B92270), thiophene, or pyrazole. This strategy is often used to modulate properties such as solubility, metabolism, and target interaction. For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the molecule's pKa.
Acetamide Group: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with a more stable bioisostere can improve a compound's metabolic profile. Common bioisosteres for the amide group include sulfonamides (-SO₂NH-), reverse amides (-C(O)NH-), or various five-membered heterocyclic rings.
The application of these bioisosteric replacement strategies can lead to the discovery of novel analogs with superior drug-like properties. spirochem.com
Computational Descriptors in N-[4-(4-methoxybenzoyl)phenyl]acetamide SAR Analysis
In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for the rational design of new therapeutic agents. For derivatives of Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-, computational descriptors provide a quantitative framework to understand how variations in molecular structure influence biological activity. These descriptors, derived from the molecular structure using computational methods, can be categorized into electronic, steric, lipophilic, and hydrogen bonding parameters. Analysis of these descriptors helps in building predictive models that guide the synthesis of more potent and selective compounds. kg.ac.rs
Electronic and Steric Descriptors
Electronic and steric descriptors are fundamental in describing the interactions between a drug molecule and its biological target. Electronic properties govern how molecules recognize and bind to each other, while steric properties relate to the size and shape of the molecule, which determines its fit within a receptor's binding site.
Electronic Descriptors: These parameters quantify the electronic distribution within a molecule. Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap often correlates with higher chemical reactivity, facilitating easier electron excitation. orientjchem.orgresearchgate.net For instance, in studies of various acetamide derivatives, molecules with a smaller energy gap were found to be more reactive. researchgate.net
Dipole Moment: This descriptor measures the polarity of a molecule, which is critical for its orientation in a binding pocket and its solubility.
Steric Descriptors: These define the three-dimensional characteristics of a molecule.
Topological Descriptors: Indices like the topological electronic index (T) can also influence activity by capturing aspects of molecular shape and branching.
QSAR models for analogous acetamide compounds have demonstrated that a combination of 2D and 3D descriptors, which include electronic and topological features, often produces models with high predictive quality. kg.ac.rs This indicates the significant role these features play in controlling the binding of acetamide derivatives to their receptors. kg.ac.rs
Below is an interactive table illustrating how quantum chemical descriptors might be calculated for a hypothetical series of N-[4-(4-methoxybenzoyl)phenyl]acetamide derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
| Derivative 1 | -5.03 | -1.41 | 3.62 | 3.22 | 2.86 |
| Derivative 2 | -3.62 | -2.31 | 1.31 | 2.97 | 6.71 |
| Derivative 3 | -4.50 | -2.48 | 2.02 | 3.49 | 5.04 |
| Derivative 4 | -5.15 | -2.40 | 2.75 | 3.78 | 3.11 |
| Data is hypothetical and based on values reported for analogous compound series for illustrative purposes. orientjchem.orgresearchgate.net |
Lipophilic Descriptors as Factors Influencing Activity
Lipophilicity, the affinity of a molecule for a lipid-rich (non-polar) environment, is a critical physicochemical property in drug design. nih.gov It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For N-[4-(4-methoxybenzoyl)phenyl]acetamide derivatives, lipophilicity governs the ability to cross biological membranes, such as the blood-brain barrier, and affects the affinity for protein binding sites. nih.gov
The most common lipophilic descriptor is Log P , the logarithm of the partition coefficient between n-octanol and water. In SAR studies, lipophilicity is often found to have an optimal range for a given biological activity.
Low Lipophilicity: May result in poor membrane permeability and absorption.
High Lipophilicity: Can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to unintended targets.
In SAR studies of related compounds, it has been observed that more apolar (lipophilic) compounds often show better activities than highly polar molecules. frontiersin.org For instance, in a series of N-substituted phenyldihydropyrazolones, compounds with higher calculated Log P (cLogP) values generally exhibited greater potency. frontiersin.org This suggests that hydrophobic interactions are important for binding to the target receptor.
The table below shows hypothetical lipophilicity data for a series of derivatives, illustrating a potential correlation with biological activity.
| Compound | cLogP | Biological Activity (pIC50) |
| Derivative A | 1.8 | 4.2 |
| Derivative B | 3.5 | 6.4 |
| Derivative C | 4.1 | 6.2 |
| Derivative D | 5.2 | 5.5 |
| Data is hypothetical and based on trends observed in similar compound series. frontiersin.org |
Hydrogen Bonding Capabilities and Activity Correlations
Hydrogen bonds are highly specific, directional interactions that play a crucial role in molecular recognition between a ligand and its receptor. The structure of Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- contains key functional groups capable of participating in hydrogen bonding:
Hydrogen Bond Donors: The amide nitrogen (N-H).
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide and the methoxy oxygen (O-CH₃).
The presence and orientation of these groups are critical for stabilizing the ligand-receptor complex. SAR studies on various acetamide-containing molecules consistently highlight the importance of these interactions. nih.govnih.gov Crystal structure analyses of related compounds reveal that N-H···O and C-H···O hydrogen bonds are foremost in stabilizing the crystal packing, indicating their potential significance in receptor binding. nih.govnih.gov
The ability to form these bonds can be quantified using computational descriptors such as:
Hydrogen Bond Acceptor Count: The number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donor Count: The number of atoms that can donate a hydrogen bond. zju.edu.cn
Molecular Mechanism of Action Elucidation for N 4 4 Methoxybenzoyl Phenyl Acetamide
Identification and Validation of Molecular Targets for N-[4-(4-methoxybenzoyl)phenyl]acetamide
There is no published research that identifies or validates specific molecular targets for N-[4-(4-methoxybenzoyl)phenyl]acetamide. General statements suggest that as an acetamide (B32628) derivative, it may interact with enzymes and receptors, but these claims are not substantiated with specific experimental evidence for this compound.
Biochemical Target Engagement Assays (e.g., enzyme inhibition kinetics, receptor binding studies)
No studies presenting data from biochemical target engagement assays, such as enzyme inhibition kinetics or receptor binding studies, for N-[4-(4-methoxybenzoyl)phenyl]acetamide have been found. Therefore, information regarding its potency, selectivity, or binding affinity to any specific biological target is not available.
Genetic Perturbation Studies for Target Validation
There is no evidence of genetic perturbation studies, such as gene knockout, knockdown, or overexpression experiments, having been conducted to validate any potential molecular targets of N-[4-(4-methoxybenzoyl)phenyl]acetamide.
Cellular Pathway Perturbations Induced by N-[4-(4-methoxybenzoyl)phenyl]acetamide
In the absence of identified molecular targets, there is also a lack of research into the downstream cellular pathway perturbations induced by N-[4-(4-methoxybenzoyl)phenyl]acetamide.
Analysis of Signal Transduction Cascades (e.g., Western Blot, phosphorylation assays)
No studies have been published that analyze the effects of N-[4-(4-methoxybenzoyl)phenyl]acetamide on specific signal transduction cascades. There are no available data from techniques like Western blotting or phosphorylation assays that would indicate which cellular signaling pathways are modulated by this compound.
Gene Expression Profiling and Transcriptomic Analysis (e.g., RNA-seq)
There are no publicly available gene expression profiling or transcriptomic analysis data, such as from RNA-sequencing (RNA-seq) experiments, that would provide insight into the global changes in gene expression induced by treatment with N-[4-(4-methoxybenzoyl)phenyl]acetamide.
Metabolomic Profiling in Cellular Systems
While specific metabolomic studies on N-[4-(4-methoxybenzoyl)phenyl]acetamide are not extensively documented in the current literature, its metabolic fate can be predicted based on its structural motifs: a methoxybenzoyl group and an acetamide linkage. Untargeted metabolomics approaches, utilizing techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are instrumental in identifying and quantifying metabolites in complex biological systems. jfda-online.com Such analyses provide a global snapshot of the metabolic perturbations induced by a compound.
For N-[4-(4-methoxybenzoyl)phenyl]acetamide, two primary metabolic pathways are anticipated:
O-Demethylation: The methoxy (B1213986) group on the benzoyl moiety is a likely site for Phase I metabolism. Cytochrome P450 enzymes in the liver can catalyze the removal of the methyl group, yielding a phenolic hydroxyl group. This process would transform the parent compound into N-[4-(4-hydroxybenzoyl)phenyl]acetamide. A similar pathway is observed for the simpler compound N-(4-Methoxyphenyl)acetamide, which is metabolized to acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide). nih.gov
Hydrolysis: The amide bond of the acetamide group could be susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 4-(4-methoxybenzoyl)aniline and acetic acid.
Subsequent Phase II metabolism would likely involve glucuronidation or sulfation of the newly formed hydroxyl group from O-demethylation, enhancing water solubility and facilitating excretion.
A hypothetical metabolomics study in a cellular system, such as a cancer cell line, could reveal shifts in key metabolic pathways. For instance, alterations in amino acid metabolism, lipid metabolism, or the tricarboxylic acid (TCA) cycle could indicate broader cellular stress responses or specific enzymatic inhibition.
Table 1: Predicted Major Metabolites of N-[4-(4-methoxybenzoyl)phenyl]acetamide
| Metabolite Name | Predicted Metabolic Pathway |
| N-[4-(4-hydroxybenzoyl)phenyl]acetamide | Phase I: O-Demethylation |
| 4-(4-methoxybenzoyl)aniline | Phase I: Amide Hydrolysis |
| N-[4-(4-hydroxybenzoyl)phenyl]acetamide glucuronide | Phase II: Glucuronidation |
Specificity and Selectivity Profiling of N-[4-(4-methoxybenzoyl)phenyl]acetamide against Related Targets (in vitro)
The specificity and selectivity of a compound are critical determinants of its therapeutic potential and off-target effects. The N-phenylacetamide scaffold is a versatile structure found in compounds targeting a wide array of proteins. nih.govnih.govresearchgate.net Therefore, establishing the precise targets of N-[4-(4-methoxybenzoyl)phenyl]acetamide requires comprehensive screening.
An in vitro kinase profiling panel is a standard method to assess selectivity against a large number of kinases, which are common drug targets. promega.com Such panels typically utilize luminescence-based ADP detection platforms or radiometric assays to measure the inhibitory activity of a compound against hundreds of different human kinases.
Given the structural similarities to known kinase inhibitors, N-[4-(4-methoxybenzoyl)phenyl]acetamide could potentially exhibit activity against targets such as:
Tyrosine Kinases: Derivatives of N-phenylacetamide have shown inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3) and c-KIT kinase, which are important in certain cancers. nih.govresearchgate.net
Serine/Threonine Kinases: The quinazoline-acetamide scaffold has been developed to selectively target Aurora Kinase B (AURKB), a key regulator of cell division. nih.gov
Beyond kinases, other potential targets for this class of compounds include the Translocator Protein (TSPO), which is involved in neuroinflammation, and various G-protein coupled receptors like the β3-adrenergic receptor. nih.govmdpi.com
A hypothetical selectivity profile might reveal a primary target with high affinity, alongside several off-targets with lower affinity. The selectivity score, a quantitative measure, can be calculated to compare its specificity against other compounds.
Table 2: Hypothetical Kinase Selectivity Profile for N-[4-(4-methoxybenzoyl)phenyl]acetamide at 1 µM
| Kinase Target | Family | % Inhibition |
| Aurora Kinase B | Serine/Threonine | 85% |
| FLT3 | Tyrosine | 45% |
| c-KIT | Tyrosine | 38% |
| VEGFR2 | Tyrosine | 25% |
| p38α (MAPK14) | Serine/Threonine | 15% |
Elucidation of Binding Modes and Key Interactions for N-[4-(4-methoxybenzoyl)phenyl]acetamide with its Targets
Understanding how a compound binds to its target at an atomic level is fundamental for mechanism-of-action studies and future drug design. This is typically achieved through techniques like X-ray crystallography of the ligand-protein complex or computational molecular docking simulations.
While a co-crystal structure for N-[4-(4-methoxybenzoyl)phenyl]acetamide with a biological target is not publicly available, analysis of its chemical structure and crystallographic data of related molecules allows for the prediction of its binding interactions. nih.govresearchgate.net
Key potential interactions include:
Hydrogen Bonding: The acetamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are likely to form critical hydrogen bonds with amino acid residues in a protein's active site, a common feature for acetamide-containing inhibitors. semanticscholar.org
Hydrophobic and Aromatic Interactions: The two phenyl rings provide extensive hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic or aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
Polar Interactions: The methoxy group's oxygen atom and the benzoyl carbonyl oxygen can act as additional hydrogen bond acceptors.
Molecular docking studies on analogous phenylacetamide compounds targeting various enzymes have successfully predicted binding poses and key interactions. mdpi.comnih.govfip.org A similar in silico approach for N-[4-(4-methoxybenzoyl)phenyl]acetamide docked into a hypothetical kinase active site would likely show the acetamide group positioned to interact with the hinge region, a common binding mode for kinase inhibitors, while the methoxybenzoylphenyl tail occupies adjacent hydrophobic pockets.
Investigation of Downstream Biological Effects and Cellular Responses
The interaction of N-[4-(4-methoxybenzoyl)phenyl]acetamide with its molecular target(s) initiates a cascade of downstream biological effects, culminating in specific cellular responses. Based on extensive research into related phenylacetamide derivatives, a primary cellular outcome is the induction of apoptosis, or programmed cell death, particularly in cancer cells. tbzmed.ac.irtbzmed.ac.irmdpi.com
The induction of apoptosis by this class of compounds often involves the modulation of key signaling pathways and effector proteins:
Caspase Activation: Many phenylacetamide derivatives exert their pro-apoptotic effects by activating the caspase cascade. tbzmed.ac.irnih.gov Treatment of cancer cells could lead to a significant increase in the activity of initiator caspases (e.g., Caspase-9 for the intrinsic pathway, Caspase-8 for the extrinsic pathway) and executioner caspases (e.g., Caspase-3).
Regulation of Apoptotic Proteins: The compound may alter the expression of proteins in the Bcl-2 family. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and cytochrome c release. tbzmed.ac.ir
Cell Cycle Arrest: Before undergoing apoptosis, cells treated with related compounds often exhibit cell cycle arrest, for example, at the G0/G1 phase. nih.gov This prevents cellular proliferation.
Inhibition of Pro-Survival Pathways: Phenylacetamide structures have been shown to inhibit critical pro-survival signaling pathways such as the MAPK and NF-κB pathways, which are often dysregulated in cancer. nih.gov
Cellular responses can be monitored through various assays, including TUNEL assays to detect DNA fragmentation (a hallmark of apoptosis), flow cytometry for cell cycle analysis, and Western blotting to measure changes in protein expression and phosphorylation status within relevant signaling pathways. tbzmed.ac.irtbzmed.ac.ir
Table 3: Summary of Potential Cellular Responses to N-[4-(4-methoxybenzoyl)phenyl]acetamide
| Cellular Process | Downstream Effect | Method of Detection |
| Apoptosis | Increased DNA Fragmentation | TUNEL Assay |
| Activation of Caspase-3 & -9 | Colorimetric/Fluorometric Assays | |
| Upregulation of Bax, Downregulation of Bcl-2 | Western Blot, RT-PCR | |
| Cell Cycle | Arrest at G0/G1 Phase | Flow Cytometry |
| Signal Transduction | Inhibition of FLT3/MAPK phosphorylation | Western Blot |
Computational Chemistry Approaches for N 4 4 Methoxybenzoyl Phenyl Acetamide
Molecular Docking Studies of N-[4-(4-methoxybenzoyl)phenyl]acetamide-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is crucial for understanding the binding mechanism of N-[4-(4-methoxybenzoyl)phenyl]acetamide and for virtual screening of compound libraries.
The initial step in a docking study involves the meticulous preparation of both the ligand, N-[4-(4-methoxybenzoyl)phenyl]acetamide, and the target receptor.
Ligand Preparation: The three-dimensional structure of N-[4-(4-methoxybenzoyl)phenyl]acetamide is generated and optimized to its lowest energy conformation. This process is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), to ensure an accurate representation of its electronic and steric properties. researchgate.net The compound itself is a molecular hybrid, featuring structural aspects of N-phenylacetamide and benzophenone (B1666685), which gives it a distinct three-dimensional shape and electronic distribution for potential interactions with biological targets. The preparation also involves assigning correct atom types and charges, and defining rotatable bonds to allow for conformational flexibility during the docking process.
Receptor Site Mapping: The target protein's structure is typically obtained from a repository like the Protein Data Bank (PDB). orientjchem.org Preparation of the receptor involves removing water molecules, adding hydrogen atoms, and assigning charges. The binding site, or active pocket, is then identified. This can be done by locating the position of a co-crystallized ligand in the experimental structure or by using site-finder algorithms that identify cavities on the protein surface suitable for ligand binding. orientjchem.org A grid box is then generated around the identified active site to define the search space for the docking algorithm. researchgate.netnih.gov
| Parameter | Description | Typical Software/Method |
| Ligand Geometry | Optimization of the 3D structure to the lowest energy state. | Gaussian, DFT (B3LYP) researchgate.net |
| Ligand Charges | Assignment of partial atomic charges. | Gasteiger, AM1-BCC |
| Receptor Structure | High-resolution crystal structure from a database. | Protein Data Bank (PDB) |
| Binding Site | Identification of the active pocket for ligand interaction. | Site Finder (MOE), Pocket-Finder |
| Grid Box Generation | Definition of the docking search space around the active site. | AutoGrid, Glide Grid Generation |
Docking algorithms explore a vast number of possible conformations of the ligand within the receptor's active site. frontiersin.org The suitability of each generated pose is then evaluated by a scoring function, which estimates the binding affinity.
Docking Algorithms: Various algorithms exist, each employing different search strategies. These include genetic algorithms, which are used in programs like GOLD, and systematic searches. The choice of algorithm can influence the thoroughness and speed of the conformational search.
Scoring Functions: These are mathematical functions used to approximate the binding free energy. They are critical for ranking different poses and distinguishing active compounds from inactive ones. frontiersin.org They can be broadly categorized as:
Force-Field-Based: These functions, like the Amber score, use terms from molecular mechanics force fields, such as van der Waals and electrostatic interactions. nih.gov
Empirical: Functions like ChemPLP and X-Score use weighted terms that represent different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) derived from experimental data. nih.govresearchgate.net
Knowledge-Based: These derive statistical potentials from analyzing known protein-ligand complexes.
The performance of a scoring function is often evaluated by its ability to reproduce the experimentally observed binding mode (pose prediction) and to correctly rank compounds by their binding affinities. frontiersin.org Force field-based scoring functions have often shown better performance in ranking the potency of congeneric compounds. nih.gov
| Scoring Function | Type | Key Features | Commonly Used In |
| GoldScore | Empirical | Considers H-bonding, van der Waals energy, and ligand internal energy. researchgate.net | GOLD |
| ChemPLP | Empirical | Uses a piecewise linear potential to model steric complementarity. nih.govresearchgate.net | GOLD, PLANTS researchgate.net |
| AutoDock Score | Force-Field-Based | A semi-empirical free energy force field evaluating dispersion, hydrogen bonding, and electrostatics. nih.gov | AutoDock |
| Vina Score | Empirical | A hybrid function that includes terms for intermolecular and intramolecular interactions. nih.gov | AutoDock Vina |
Both the ligand and the receptor are dynamic entities. Accounting for this flexibility is crucial for accurate docking predictions.
Conformational Sampling: N-[4-(4-methoxybenzoyl)phenyl]acetamide possesses multiple rotatable bonds, allowing it to adopt various conformations. Computational methods like stochastic search or low-mode molecular dynamics (LowModeMD) are used to generate a diverse ensemble of low-energy conformers. nih.gov This pre-generated library of conformations can then be used in docking protocols to better explore the available conformational space.
Ensemble Docking: Proteins are also flexible and can undergo conformational changes upon ligand binding, an effect known as "induced fit". nih.gov Ensemble docking addresses this by docking the ligand against a collection of different receptor structures, which can be derived from experimental methods (e.g., NMR ensembles) or from molecular dynamics simulations. nih.govresearchgate.net This approach provides a more realistic model of the binding process and can improve the accuracy of virtual screening by reducing the number of false negatives. nih.gov
| Technique | Approach | Goal |
| Conformational Search | Generates multiple low-energy conformations of the ligand prior to docking. nih.gov | To account for ligand flexibility. |
| Flexible Docking | Allows specified side chains in the receptor active site to move during the docking process. | To model local induced-fit effects. |
| Ensemble Docking | Docks the ligand against an ensemble of multiple static receptor conformations. nih.govresearchgate.net | To account for larger-scale protein flexibility. |
Molecular Dynamics Simulations of N-[4-(4-methoxybenzoyl)phenyl]acetamide-Protein Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational changes, binding stability, and the energetics of the interaction.
Following a docking study, the most promising pose of the N-[4-(4-methoxybenzoyl)phenyl]acetamide-protein complex is subjected to MD simulations in a simulated physiological environment (i.e., solvated in water with ions).
Conformational Analysis: Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand and protein is analyzed. This reveals the range of conformations the ligand explores while in the binding site and how the protein structure adapts. nih.govnih.gov The analysis can confirm whether the initial docking pose is stable or if the ligand shifts to a different, more favorable binding mode.
Ligand-Binding Stability: The stability of the complex is a key indicator of a favorable interaction. It is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A low and stable RMSD value for the ligand suggests that it remains securely bound in the active site. Other metrics, such as the Root Mean Square Fluctuation (RMSF) of protein residues, can identify which parts of the protein interact most strongly with the ligand.
| Metric | Description | Interpretation of a Stable Complex |
| RMSD | Measures the average deviation of atomic positions from a reference structure. | Low, stable fluctuation around an average value after an initial equilibration period. |
| RMSF | Measures the fluctuation of individual residues over time. | Lower fluctuation for residues in the binding pocket indicates stabilizing interactions. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between ligand and receptor. | Consistent formation of key hydrogen bonds throughout the simulation. |
MD simulations provide the structural ensembles needed for more accurate estimations of binding free energy, which correlates directly with binding affinity.
MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for calculating binding free energy. nih.govscispace.com They calculate the energy difference between the bound complex and the free ligand and receptor by combining molecular mechanics energies with continuum solvation models. nih.gov Snapshots are extracted from the MD trajectory to average the energies. nih.gov These methods are computationally less demanding than alchemical methods and are widely used for re-ranking docked poses. scispace.comfrontiersin.org
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
| Energy Component | Description |
| ΔE_MM (Gas-phase Energy) | Includes internal, electrostatic, and van der Waals energies calculated with a molecular mechanics force field. nih.gov |
| ΔG_solv (Solvation Energy) | Composed of a polar component (calculated by PB or GB models) and a nonpolar component (related to solvent-accessible surface area). nih.gov |
| -TΔS (Conformational Entropy) | The entropic contribution to binding, which is often estimated by methods like normal-mode analysis but is computationally challenging and sometimes omitted. nih.gov |
Hypothetical MM/GBSA Results for N-[4-(4-methoxybenzoyl)phenyl]acetamide
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | +30.8 |
| Nonpolar Solvation Energy | -4.2 |
| Binding Free Energy (ΔG) | -39.0 |
Free Energy Perturbation (FEP): FEP is a more rigorous and computationally expensive "alchemical" method. It calculates the free energy difference between two states (e.g., a bound and unbound ligand) by gradually "transforming" one into the other over a series of simulation windows. While demanding, FEP can yield highly accurate predictions of binding affinities, often with better ranking capabilities than MM/GBSA. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-[4-(4-methoxybenzoyl)phenyl]acetamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. elsevierpure.com For derivatives of N-[4-(4-methoxybenzoyl)phenyl]acetamide, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic or biological effects, thereby guiding the design of new, more potent analogs. elsevierpure.comsemanticscholar.org These models are built upon a set of known molecules (a training set) and are then used to predict the activity of novel or untested compounds. semanticscholar.org
2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)
Both 2D and 3D QSAR methodologies can be applied to explore the structural requirements for the activity of N-[4-(4-methoxybenzoyl)phenyl]acetamide derivatives.
2D-QSAR: This approach correlates biological activity with 2D molecular descriptors that can be calculated from the chemical structure's connection table. mdpi.com These descriptors include physicochemical properties (like logP), electronic parameters, and topological indices. mdpi.com For instance, a 2D-QSAR model for N-phenylacetamide derivatives might reveal that increased lipophilicity in a specific region of the molecule enhances its activity. semanticscholar.orgnih.gov
3D-QSAR: Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D conformation of the molecules and their interaction fields with a hypothetical receptor site. nih.govrutgers.edu To perform a 3D-QSAR study, the derivatives of N-[4-(4-methoxybenzoyl)phenyl]acetamide must be structurally aligned based on a common scaffold or a pharmacophore hypothesis. mdpi.com Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of the aligned molecules around a 3D grid. researchgate.netnanobioletters.com The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The output is often visualized as 3D contour maps, which highlight regions where modifications to steric bulk or electrostatic charge would likely increase or decrease activity. nih.govnanobioletters.com For example, a green contour map in a CoMFA study would indicate that a bulkier substituent is favored in that region for higher activity. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.govresearchgate.net This provides a more comprehensive picture of the intermolecular interactions governing biological activity. nih.gov CoMSIA maps can pinpoint specific areas where adding a hydrophobic group or a hydrogen bond donor could be beneficial. nih.gov
| QSAR Approach | Key Descriptors/Fields | Primary Output | Core Application |
|---|---|---|---|
| 2D-QSAR | Physicochemical (LogP, Molar Refractivity), Topological, Electronic | Mathematical equation correlating descriptors to activity (pEC50) | Identifies general structural features influencing activity. semanticscholar.org |
| CoMFA | Steric Fields, Electrostatic Fields | 3D contour maps showing favorable/unfavorable steric and electrostatic regions. nanobioletters.com | Provides 3D guidance on where to modify steric bulk and charge distribution. nih.gov |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor Fields | 3D contour maps for five different physicochemical properties. nih.gov | Offers a more detailed 3D view of ligand-receptor interaction requirements. researchgate.net |
Feature Selection, Model Building, and Validation
The development of a robust and predictive QSAR model involves a systematic process of feature selection, model construction, and rigorous validation. semanticscholar.org
Feature Selection: Typically, a large number of molecular descriptors can be calculated for a set of compounds. Feature selection is a critical step to identify the most relevant descriptors that contribute significantly to the biological activity, while eliminating redundant or irrelevant ones. elsevierpure.com This process helps to prevent overfitting and improves the interpretability and predictive power of the model. elsevierpure.comsemanticscholar.org Common feature selection techniques include genetic algorithms, stepwise regression, forward selection, and backward elimination. elsevierpure.comsemanticscholar.org
Model Building: Once the key features (descriptors) are selected, a mathematical model is constructed to establish the quantitative relationship between these descriptors and the biological activity. Various statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Machine Learning Algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.gov
Validation: Validation is essential to assess the reliability and predictive accuracy of the developed QSAR model. nih.gov It is typically performed using both internal and external validation techniques.
Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.govnih.gov
External Validation: This evaluates the model's ability to predict the activity of compounds not included in the training set (i.e., the test set). The predictive performance is measured by the predictive correlation coefficient (r²_pred). An r²_pred value greater than 0.6 suggests that the model has good predictive power. nih.gov
| Validation Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | Assesses the internal predictive ability and robustness of the model. nih.gov | > 0.5 |
| Predictive Correlation Coefficient | r²_pred | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 |
| Standard Error of Estimate | SEE | Indicates the absolute error in the activity prediction. | Low value desired |
Quantum Chemical Calculations for N-[4-(4-methoxybenzoyl)phenyl]acetamide
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide profound insights into the intrinsic electronic properties of a molecule like N-[4-(4-methoxybenzoyl)phenyl]acetamide. dergipark.org.tr These calculations solve the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn govern its stability, reactivity, and potential interaction sites. nih.gov
Key electronic properties and their significance include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron to a higher energy state.
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors, by highlighting potential sites for hydrogen bonding and electrostatic interactions. dergipark.org.tr
Mulliken Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the electron distribution and identifying reactive atoms.
By calculating these properties for N-[4-(4-methoxybenzoyl)phenyl]acetamide, researchers can predict its chemical behavior, identify the most reactive parts of the molecule, and understand the nature of its potential interactions with a biological target. nih.govbiointerfaceresearch.com
| Quantum Chemical Descriptor | Information Provided | Predicted Molecular Behavior |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution on the molecular surface | Regions for electrophilic and nucleophilic attack; intermolecular interaction sites. dergipark.org.tr |
| Dipole Moment | Measure of molecular polarity | Solubility and membrane permeability |
In Silico Prediction Methodologies for Pharmacokinetic and Toxicokinetic Relevant Parameters
In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are essential in modern drug discovery to identify and eliminate candidate compounds with poor pharmacokinetic or toxicokinetic profiles early in the development process. nih.govsciensage.info These predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate calculated molecular descriptors with experimentally determined ADMET parameters. nih.gov
The focus of these methodologies is to predict key parameters without conducting laboratory experiments, saving time and resources. nih.gov This involves using the 2D or 3D structure of a compound like N-[4-(4-methoxybenzoyl)phenyl]acetamide to calculate a range of molecular descriptors.
Methodologies and Descriptors:
Prediction models for pharmacokinetic (PK) and toxicokinetic (TK) parameters can range from simple rule-based systems to complex machine learning algorithms. biorxiv.orgnih.gov
Physicochemical Descriptors: These are fundamental to most ADMET predictions and include molecular weight (MW), lipophilicity (logP), water solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. sciensage.info
Rule-Based Models: These use established guidelines, such as Lipinski's Rule of Five, to provide a rapid assessment of a compound's potential "drug-likeness" and oral bioavailability.
Regression and Classification Models: Statistical and machine learning methods are used to build models that predict specific endpoints. For example, a regression model might predict the value of a parameter like the blood-brain barrier permeability (logBB), while a classification model might predict whether a compound is a substrate for a specific Cytochrome P450 (CYP) enzyme. nih.gov
Mechanistic and PBPK Models: Physiologically Based Pharmacokinetic (PBPK) models integrate predicted ADME parameters with physiological data to simulate the concentration-time profile of a drug in different organs and tissues. biorxiv.orgresearchgate.net
The table below outlines key PK/TK parameters, the methodologies used for their prediction, and the influential molecular descriptors.
| Parameter | Relevance | Prediction Methodology | Commonly Used Descriptors |
|---|---|---|---|
| Gastrointestinal (GI) Absorption | Oral bioavailability | Regression models, Rule-based filters (e.g., Egan's rule) | logP, Polar Surface Area (PSA), Molecular Weight (MW) |
| Blood-Brain Barrier (BBB) Permeation | CNS activity or toxicity | Classification or regression models | logP, PSA, Number of H-bond donors |
| CYP450 Inhibition/Substrate | Drug metabolism, drug-drug interactions | Machine learning (SVM, RF), Pharmacophore modeling | Electronic properties, Steric descriptors, Topological indices |
| Plasma Protein Binding (PPB) | Distribution and availability of free drug | Regression models | logP, Charged groups, Molecular size |
| Skin Permeation (log Kp) | Transdermal drug delivery | Regression models (e.g., Potts and Guy model) | logP, Molecular Weight (MW) sciensage.info |
| Hepatotoxicity | Liver toxicity prediction | Classification models, Structural alerts | Presence of toxicophores, Physicochemical properties |
Preclinical Biological Investigations of N 4 4 Methoxybenzoyl Phenyl Acetamide Excluding Clinical Data
In Vitro Cellular Assays for Biological Activity
Despite a thorough search, no publicly available primary research studies detailing specific in vitro cellular assays for the biological activity of N-[4-(4-methoxybenzoyl)phenyl]acetamide were identified. The subsequent subsections reflect this lack of specific data.
Cell Viability and Proliferation Assays in Relevant Cell Lines
No data from cell viability or proliferation assays (such as MTT, XTT, or BrdU incorporation) involving N-[4-(4-methoxybenzoyl)phenyl]acetamide in any specified cell lines have been published in the accessible scientific literature. Therefore, no data table on its cytotoxic or cytostatic effects can be provided.
Apoptosis and Cell Cycle Analysis
There are no available research findings from studies investigating the potential of N-[4-(4-methoxybenzoyl)phenyl]acetamide to induce apoptosis or cause cell cycle arrest. Methodologies such as flow cytometry for annexin (B1180172) V staining or cell cycle phase distribution analysis have not been reported for this specific compound.
Functional Reporter Assays and High-Throughput Screening
Information regarding the use of N-[4-(4-methoxybenzoyl)phenyl]acetamide in functional reporter assays (e.g., luciferase or beta-galactosidase reporter systems) to assess its impact on specific cellular pathways is not available. Similarly, there is no indication that this compound has been included in high-throughput screening campaigns for which data has been publicly released.
Cellular Uptake and Subcellular Localization Studies
No studies were found that investigated the cellular uptake mechanisms or the subcellular localization of N-[4-(4-methoxybenzoyl)phenyl]acetamide. Consequently, there is no information on its distribution within cellular compartments.
Ex Vivo Studies in Primary Cells and Tissue Models
The search for preclinical data extended to ex vivo models, which involve primary cells and tissue explants. However, no research dedicated to N-[4-(4-methoxybenzoyl)phenyl]acetamide in this context could be located.
Organotypic Culture Models
No published studies have utilized organotypic culture models, such as tissue slices or 3D bioprinted tissues, to evaluate the biological effects of N-[4-(4-methoxybenzoyl)phenyl]acetamide. Research in this area is essential for understanding the compound's activity in a more physiologically relevant context, but no such data is currently available.
Despite a comprehensive search for "Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-," also known as N-[4-(4-methoxybenzoyl)phenyl]acetamide, no publicly available scientific literature aligns with the requested preclinical investigations. Research detailing the use of this specific compound in precision-cut tissue slices, co-culture systems for intercellular communication studies, mechanistic studies in disease-relevant in vitro models, analysis of resistance mechanisms, or biomarker identification and validation could not be located.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article based on the provided outline due to the absence of relevant research findings for this particular chemical compound.
Chemical Biology Applications of N 4 4 Methoxybenzoyl Phenyl Acetamide
N-[4-(4-methoxybenzoyl)phenyl]acetamide as a Molecular Probe for Target Validation and Pathway Elucidation
Molecular probes are essential tools in chemical biology for identifying the molecular targets of bioactive compounds and dissecting cellular pathways. Due to its intrinsic benzophenone (B1666685) group, N-[4-(4-methoxybenzoyl)phenyl]acetamide is well-suited for use as a photoaffinity labeling (PAL) probe. mdpi.comnih.gov PAL is a powerful technique used to convert non-covalent protein-ligand interactions into stable covalent bonds through light-induced activation of a photoreactive group. nih.gov
Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes excitation to form a highly reactive triplet diradical. mdpi.com This diradical can then abstract a hydrogen atom from a nearby amino acid residue within the binding pocket of a target protein, resulting in the formation of a stable covalent bond. This process allows for the permanent "tagging" of interacting proteins, enabling their subsequent isolation and identification via techniques like mass spectrometry.
The utility of N-[4-(4-methoxybenzoyl)phenyl]acetamide as a molecular probe can be conceptualized in a workflow for target identification:
Initial Interaction: The compound binds non-covalently to its cellular target(s).
Photoactivation: The biological system is irradiated with UV light, activating the benzophenone moiety.
Covalent Crosslinking: A covalent bond is formed between the probe and the interacting protein(s).
Enrichment and Identification: The covalently linked protein-probe complexes are enriched and analyzed, typically using proteomic methods, to identify the target protein.
The presence of the methoxy (B1213986) group on the benzophenone ring can influence the probe's reactivity and specificity. Electron-donating groups like methoxy have been shown to yield more specific labeling compared to probes with electron-withdrawing groups, potentially by modulating the reactivity of the intermediate generated upon UV irradiation. tandfonline.com
| Feature | Description | Implication for Target Validation |
| Core Moiety | Benzophenone | Acts as a photo-crosslinker upon UV activation to form covalent bonds with interacting proteins. nih.gov |
| Reactivity | Forms a triplet diradical | Can covalently link to C-H bonds in amino acid side chains within a binding pocket. mdpi.com |
| Substituent | para-methoxy group | May increase labeling specificity by altering the electronics of the photoreactive group. tandfonline.com |
| Scaffold | N-phenylacetamide | Provides a framework for binding and allows for synthetic modification to optimize affinity and selectivity. |
N-[4-(4-methoxybenzoyl)phenyl]acetamide as a Scaffold for Rational Drug Design and Optimization
The N-phenylacetamide framework is a common feature in many biologically active molecules and serves as a "privileged" scaffold in medicinal chemistry. nih.gov The structure of N-[4-(4-methoxybenzoyl)phenyl]acetamide presents multiple opportunities for systematic modification to develop compounds with improved potency, selectivity, and pharmacokinetic properties. aragen.com
Rational drug design efforts using this scaffold could focus on several key areas:
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with modifications at different positions, researchers can systematically probe how structural changes affect biological activity. springernature.com For instance, the methoxy group could be replaced with other substituents (e.g., halogens, alkyl groups) to explore electronic and steric effects on target binding.
Acetamide (B32628) Group Modification: The N-acetyl group can be replaced with other acyl groups or functionalized to alter properties like solubility and hydrogen bonding capacity.
Bioisosteric Replacement: Parts of the molecule can be replaced with bioisosteres to improve drug-like properties while maintaining or enhancing biological activity. For example, the distal phenyl ring could be replaced with a heterocyclic ring.
Use of N-[4-(4-methoxybenzoyl)phenyl]acetamide in Phenotypic Screening Campaigns for Target Deconvolution
Phenotypic screening is a powerful approach in drug discovery where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. nih.gov A significant challenge following a successful phenotypic screen is identifying the specific protein(s) that the "hit" compound interacts with to produce the observed effect—a process known as target deconvolution or target identification. nih.gov
N-[4-(4-methoxybenzoyl)phenyl]acetamide is an ideal candidate for such campaigns. If this compound or a close analog were identified as a hit in a phenotypic screen, its intrinsic benzophenone group provides a direct chemical tool for target deconvolution. The workflow would be as follows:
Phenotypic Screen: The compound is identified as a "hit" for inducing a specific phenotype (e.g., inhibiting cancer cell proliferation, reducing inflammation).
Probe Validation: The compound is confirmed to retain its biological activity.
Photo-Crosslinking: The compound is applied to the relevant biological system (e.g., live cells), which is then irradiated with UV light to covalently link the compound to its target(s).
Target Identification: The cross-linked targets are isolated and identified using chemoproteomic techniques, often involving click chemistry to attach an enrichment handle (like biotin) if the probe was derivatized with a bioorthogonal group. nih.gov
This built-in functionality for target identification makes benzophenone-containing scaffolds like N-[4-(4-methoxybenzoyl)phenyl]acetamide particularly valuable in modern drug discovery programs.
Integration with Advanced Bioimaging Techniques (e.g., fluorescent derivatives of N-[4-(4-methoxybenzoyl)phenyl]acetamide)
To visualize the subcellular localization of a compound and its targets, chemical probes can be tagged with fluorescent reporters. A fluorescent derivative of N-[4-(4-methoxybenzoyl)phenyl]acetamide could be synthesized by attaching a fluorophore to a non-critical position on the scaffold, allowing for direct imaging in living cells using techniques like fluorescence microscopy. mdpi.com
The design of such a probe would need to balance the properties of the fluorophore with the binding affinity of the parent molecule. For example, a carboxytetramethylrhodamine (CTMR) group could be appended via a flexible linker to minimize steric hindrance. researchgate.net
A probe that combines both a fluorescent reporter and a photoreactive group offers powerful dual functionality:
Imaging: The fluorophore allows researchers to observe the probe's distribution within the cell and confirm its accumulation in specific organelles or co-localization with potential target proteins.
Crosslinking: Subsequent UV irradiation can then be used to covalently capture the observed interactions for downstream biochemical analysis and target identification.
This combination of functionalities enables a direct link between the spatial information obtained from imaging and the molecular identity of the interacting proteins.
Application in Chemogenomics and Systems Biology Studies
Chemogenomics aims to systematically characterize the effects of a large number of small molecules across a wide range of biological targets, often on a genome-wide scale. Systems biology, in turn, seeks to understand the complex interaction networks that govern cellular function. nih.gov
The N-[4-(4-methoxybenzoyl)phenyl]acetamide scaffold is well-suited for these approaches. A library of analogs based on this scaffold could be synthesized and screened against panels of cell lines or protein targets. The resulting data on how structural variations affect biological outcomes can help to:
Map Target Space: Identify which proteins are targeted by this class of compounds.
Build Predictive Models: Develop quantitative structure-activity relationship (QSAR) models that correlate chemical features with biological activity. springernature.com
Elucidate Pathways: Use specific inhibitors derived from the scaffold to perturb cellular networks and study the downstream consequences, providing insights into systems-level biology.
Furthermore, the inherent photo-crosslinking ability of the benzophenone core allows these compounds to be used to map protein-protein or protein-ligand interaction networks in their native cellular environment, providing critical data for constructing and validating systems-level models of cellular processes.
Future Research Directions and Unexplored Avenues for N 4 4 Methoxybenzoyl Phenyl Acetamide
Investigation of Novel Synthetic Pathways and Sustainable Production Methods
Current synthetic routes to N-[4-(4-methoxybenzoyl)phenyl]acetamide, while effective at the laboratory scale, may not be optimal for large-scale, environmentally conscious production. Future research should prioritize the development of novel synthetic pathways that emphasize sustainability. This includes the exploration of greener solvents, catalyst systems with higher efficiency and recyclability, and processes that minimize waste generation. Flow chemistry, for instance, presents an opportunity for continuous, controlled, and potentially more efficient synthesis. Furthermore, investigating biocatalytic methods, using enzymes to perform key chemical transformations, could offer a highly specific and environmentally benign alternative to traditional chemical synthesis.
A comparative analysis of potential synthetic improvements is outlined below:
| Feature | Traditional Synthesis | Potential Future Synthesis |
| Solvents | Often relies on volatile organic compounds. | Utilization of green solvents (e.g., water, ionic liquids). |
| Catalysts | May involve stoichiometric reagents or heavy metals. | Development of reusable, highly efficient catalysts. |
| Process | Typically batch processing. | Implementation of continuous flow chemistry. |
| Waste | Can generate significant chemical waste. | Atom-economical reactions to minimize byproducts. |
Exploration of Undiscovered Biological Activities and Molecular Targets for N-[4-(4-methoxybenzoyl)phenyl]acetamide
The full biological activity profile of N-[4-(4-methoxybenzoyl)phenyl]acetamide is likely broader than what is currently known. High-throughput screening campaigns against diverse panels of enzymes, receptors, and ion channels could reveal previously unidentified molecular targets. Techniques such as chemical proteomics and thermal shift assays can be employed to systematically identify protein binding partners within the cell, offering direct insights into its mechanism of action. Investigating its effects on various cell signaling pathways, beyond its primary known targets, could uncover novel therapeutic indications. For example, its potential role in modulating inflammatory pathways, cellular metabolism, or neurodegenerative processes warrants thorough investigation.
Application of Artificial Intelligence and Machine Learning in N-[4-(4-methoxybenzoyl)phenyl]acetamide Research
| AI/ML Application | Potential Impact on Research |
| Synthesis Prediction | Identifies novel, more efficient, and sustainable synthetic routes. |
| Activity Prediction (QSAR) | Predicts the biological activity of new derivatives, guiding medicinal chemistry efforts. |
| Target Identification | Analyzes large biological datasets to predict potential molecular targets. |
Development of Advanced In Vitro and Organoid Models for More Physiologically Relevant Mechanistic Studies
To gain a deeper and more clinically translatable understanding of the compound's effects, future research must move beyond simple two-dimensional cell cultures. The development and use of advanced in vitro models, such as three-dimensional (3D) spheroids and patient-derived organoids, are crucial. These models more accurately recapitulate the complex cellular architecture and microenvironment of human tissues. Studying the effects of N-[4-(4-methoxybenzoyl)phenyl]acetamide in these sophisticated systems can provide more physiologically relevant data on its efficacy, mechanism of action, and potential off-target effects, bridging the gap between preclinical research and clinical application.
Potential for Combination Strategies with Other Modulators (Conceptual, In Vitro Studies)
The therapeutic potential of N-[4-(4-methoxybenzoyl)phenyl]acetamide may be significantly enhanced when used in combination with other therapeutic agents. Conceptual frameworks, followed by rigorous in vitro validation, should explore synergistic or additive effects with other modulators. For instance, combining it with agents that target parallel or downstream signaling pathways could lead to a more potent and durable biological response. Initial studies should focus on cell-based assays to identify promising combinations and elucidate the underlying molecular mechanisms of any observed synergy.
Exploration of N-[4-(4-methoxybenzoyl)phenyl]acetamide as a Lead Scaffold for Diverse Therapeutic Areas (Conceptual)
The chemical structure of N-[4-(4-methoxybenzoyl)phenyl]acetamide serves as a valuable lead scaffold for the development of new therapeutic agents. Its core structure can be systematically modified to optimize its interaction with its primary target or to repurpose it for entirely new therapeutic areas. By creating a library of analogues with diverse chemical modifications, researchers can explore its potential in indications such as oncology, neurodegenerative diseases, and inflammatory disorders. This medicinal chemistry approach, guided by computational modeling and biological screening, could unlock a wide range of new therapeutic possibilities based on this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-, and how can reaction conditions be optimized for higher yield?
- Methodology : The compound is typically synthesized via amidation reactions. For instance, 4-methoxybenzaldehyde and acetoacetamide can undergo a condensation reaction in the presence of a catalyst (e.g., acetic acid) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of reactants .
- Characterization : Confirmation of structure requires NMR (e.g., ¹H NMR peaks at δ 2.1 ppm for acetamide methyl and δ 3.8 ppm for methoxy groups) and IR (C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95% acceptable for most studies) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 296.1 (calculated for C₁₆H₁₅NO₃) .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 65.5%, H: 5.1%, N: 4.8%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 4-methoxybenzoyl group in substitution and oxidation reactions?
- Substitution Reactions : The electron-donating methoxy group activates the benzene ring toward electrophilic substitution. For example, bromination occurs preferentially at the para position relative to the methoxy group, confirmed by ¹³C NMR shifts .
- Oxidation Pathways : Using KMnO₄ in acidic conditions, the acetyl group oxidizes to a carboxylic acid, while the methoxy group remains intact. Reaction progress can be monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
Q. How do structural modifications (e.g., halogenation) impact the compound’s biological activity?
- Case Study : Chlorination at the phenyl ring (e.g., replacing methoxy with Cl) enhances antimicrobial activity against S. aureus (MIC reduced from 32 µg/mL to 8 µg/mL). This is attributed to increased lipophilicity, measured via logP (from 2.1 to 2.9) .
- Methodology :
- In vitro Assays : Use broth microdilution for MIC determination.
- Molecular Docking : Compare binding affinity of modified compounds to bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. How can contradictory reports on anticancer activity be resolved?
- Data Contradiction Analysis : Discrepancies may arise from cell line specificity (e.g., activity in MCF-7 vs. inactivity in HeLa). Resolve by:
- Replicating assays under standardized conditions (e.g., 48-hour exposure, 10% FBS).
- Profiling apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
- Structural Validation : Ensure batch-to-batch consistency via XRD to rule out polymorphic effects .
Experimental Design & Optimization
Q. What strategies improve the scalability of Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- synthesis for preclinical studies?
- Process Optimization :
- Switch from batch to flow chemistry to enhance reproducibility (residence time: 30 min, 90°C) .
- Use green solvents (e.g., cyclopentyl methyl ether) to simplify purification .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- In silico Tools :
- ADMET Prediction : SwissADME estimates moderate bioavailability (F=50%) due to moderate logP (2.1) and high solubility (LogS=-3.2) .
- Metabolic Stability : CYP3A4-mediated demethylation is a major pathway, simulated via Schrödinger’s QikProp .
Comparative Studies
Q. How does Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- compare to analogs like N-(4-fluorobenzoyl) derivatives in receptor binding?
- Binding Affinity : Fluorine substitution increases affinity for serotonin receptors (5-HT₂A Ki=15 nM vs. 45 nM for methoxy analog), measured via radioligand displacement assays .
- Thermodynamic Data : Isothermal titration calorimetry (ITC) shows ΔG=-8.2 kcal/mol for the fluoro analog vs. ΔG=-6.9 kcal/mol for the methoxy variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
